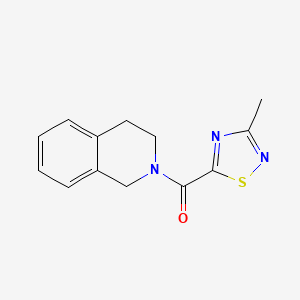
(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a member of the isoquinoline and thiadiazole families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates a complex arrangement that contributes to its biological interactions.
Antifungal Activity
Research has indicated that derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds exhibit significant antifungal properties. A study demonstrated that several compounds showed activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL. Notably, mono-halogenated derivatives exhibited superior antifungal activity compared to traditional quinone-based antifungals. The structure-activity relationship (SAR) suggested that electron-withdrawing groups enhance antifungal efficacy, while electron-donating groups diminish it .
Antitumor Properties
The incorporation of thiadiazole moieties into isoquinoline frameworks has been linked to antitumor activity. Thiadiazoles are known for their ability to inhibit cellular proliferation in various cancer cell lines. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Neuropharmacological Effects
Dihydroisoquinoline derivatives have been explored for neuropharmacological applications. Specifically, they have shown potential as allosteric modulators for dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has been identified as a positive allosteric modulator for the D1 dopamine receptor subtype, suggesting its utility in enhancing dopaminergic signaling without direct agonist activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : As an allosteric modulator, it alters receptor conformation and enhances neurotransmitter binding.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) production in target cells, leading to apoptosis.
Case Studies
Several studies highlight the efficacy of similar compounds:
- Antifungal Efficacy : A study involving 24 different isoquinoline derivatives demonstrated broad-spectrum antifungal activity against seven phytopathogenic fungi. The most active compound achieved an EC₅₀ value between 8.88 and 19.88 µg/mL .
- Cancer Cell Line Studies : Compounds with similar structures were tested against various cancer cell lines (e.g., HeLa and MCF-7), showing significant inhibition of cell growth and induction of apoptosis through ROS-mediated pathways .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-14-12(18-15-9)13(17)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNFCVYOCVFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














